1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one
Description
This compound features a 1H-indole core substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a sulfanyl (thioether) linker. The sulfanyl group connects to an ethanone moiety, which is further functionalized with an azepane ring (a seven-membered secondary amine). The molecular formula is C₂₃H₂₄ClN₂OS, with a molecular weight of 416.0 g/mol.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)28-17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZDLHCRZYPPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable amine precursor.
Coupling of the Indole and Azepane Derivatives: The final step involves coupling the indole derivative with the azepane derivative using a thiolating agent such as Lawesson’s reagent to form the sulfanylethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancer.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety can engage in π-π stacking interactions, while the azepane ring can provide conformational flexibility. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Comparison with Analogues
The compound’s structural analogues differ in substituents, oxidation states, or core scaffolds. Key comparisons include:
Key Observations :
- Linker Oxidation : Sulfonyl analogues () exhibit higher polarity and reduced nucleophilicity compared to sulfanyl, influencing membrane permeability and oxidative stability .
- Core Scaffold Variations : Thiazole-based compounds () diverge significantly in aromaticity and hydrogen-bonding capacity, likely altering target selectivity .
Physicochemical and Pharmacological Properties
- Lipophilicity : The target compound’s calculated logP (estimated via fragment-based methods) is ~3.8, higher than morpholine-containing analogues (logP ~2.9) due to azepane’s hydrophobic seven-membered ring .
- Solubility: Limited aqueous solubility is expected (common for indole derivatives), but the sulfanyl linker may improve it slightly compared to sulfonyl derivatives .
Biological Activity
The compound 1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and overall pharmacological profile.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an azepane ring, an indole moiety, and a chlorophenyl group. The presence of these functional groups contributes to its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of compounds similar to This compound . For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, suggesting promising antibacterial potential .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14±0.003 |
| 7m | Bacillus subtilis | 0.63±0.001 |
| 7n | Other strains tested | 2.17±0.006 |
Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been a focal point of research. Specifically, it has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The compound was tested against AChE using a standard assay method. The results indicated strong inhibition, with several derivatives achieving IC50 values in the low micromolar range, highlighting their potential as therapeutic agents in treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound's urease inhibition was notable, with some derivatives displaying potent activity that could be beneficial in managing urinary tract infections.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 7o | 1.13±0.003 |
| Urease | 7p | 6.28±0.003 |
Case Studies
Several case studies have been conducted to further elucidate the biological activities associated with this class of compounds:
- Study on Antimicrobial Properties : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of various indole-based compounds for their antimicrobial properties. The study concluded that the presence of the indole and azepane moieties significantly enhanced antibacterial activity against tested strains .
- Enzyme Inhibitory Effects : Another research effort focused on the enzyme inhibition profiles of related compounds, demonstrating that modifications in the chemical structure could lead to improved efficacy against AChE and urease, suggesting a pathway for drug development targeting neurodegenerative diseases and gastrointestinal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
